



# **Application Notes and Protocols for LTX-315 in Clinical Research**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and mechanistic insights of **LTX-315**, an oncolytic peptide, as investigated in various clinical trials. The following protocols and data are intended to guide further research and development of this immunotherapeutic agent.

## LTX-315: Mechanism of Action

LTX-315 is a first-in-class, 9-mer synthetic cationic peptide designed to have a dual mechanism of action.[1][2] It directly lyses tumor cells and stimulates a robust and systemic anti-tumor immune response.[1][3]

- Direct Oncolysis: LTX-315's cationic nature allows it to preferentially interact with the anionic components of cancer cell membranes, leading to membrane disruption, perturbation of mitochondrial integrity, and subsequent immunogenic cell death (ICD).[2][3][4]
- Immune Activation: The lysis of tumor cells releases danger-associated molecular patterns (DAMPs) and tumor antigens.[3][5] This process activates the innate and adaptive immune systems, leading to the maturation of dendritic cells (DCs), infiltration of CD8+ T cells into the tumor microenvironment, and the generation of a systemic, tumor-specific T-cell response.[2] [4][6] Recent findings have also shown that **LTX-315** can downregulate PD-L1 expression on tumor cells by targeting ATP11B.[7][8]





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Caption: Mechanism of action of LTX-315.

# **Dosing and Administration Schedules in Clinical Trials**

**LTX-315** is administered via intratumoral injection.[1] Dosing schedules have varied significantly across clinical trials, exploring different dose levels, frequencies, and combinations with other immunotherapies.

Table 1: Summary of LTX-315 Monotherapy Dosing Schedules



Clinical Trial Phase	Treatment Arm	Dosing Schedule	Dose per Injection	Reference(s)
Phase I	Arm A	3 consecutive days, then weekly. Maintenance: every 2 weeks for 20 weeks.	2-7 mg	[2][9]
Arm B*	Days 1, 2, 3 of week 1, then weeks 2, 4, and every 3 weeks until week 49.	Not Specified	[9][10]	
Arm B**	Days 1, 2, 8, 9, 15, and 16.	3, 4, or 5 mg	[2][9][10]	
Pilot Study (Soft Tissue Sarcoma)	-	3 to 5 dosing days into one lesion.	5 mg	[11]
Phase I/II (NCT01986426)	Arm A	3 days in week 1, then 1 day in weeks 2-6, then every 2 weeks from week 8.	Not Specified	[12]
Arm B	2 consecutive days for 3 weeks (Days 1, 2, 8, 9, 15, 16).	Not Specified	[12]	

Table 2: Summary of  ${f LTX-315}$  Combination Therapy Dosing Schedules



Clinical Trial Phase	Combination Agent	Dosing Schedule	LTX-315 Dose per Injection	Reference(s)
Phase I/II (NCT01986426)	Ipilimumab (Melanoma)	LTX-315: 2 consecutive days for 3 weeks. Ipilimumab: every 3 weeks for 4 cycles.	Not Specified	[12]
Pembrolizumab (TNBC)	LTX-315: 2 consecutive days for 3 weeks. Pembrolizumab: every 3 weeks.	Not Specified	[12]	

## **Experimental Protocols**

The following protocols are based on methodologies reported in **LTX-315** clinical trials.

#### 3.1. Intratumoral Administration Protocol

This protocol outlines the general procedure for the intratumoral injection of **LTX-315**.

- Patient and Lesion Selection:
  - Identify patients with transdermally accessible tumors (e.g., melanoma, breast cancer, head and neck cancer, soft tissue sarcoma).[1][11][13]
  - Select one or more injectable lesions. Lesion size may influence the number of injections and the total volume administered.[11][13] In some studies, the injection volume is calculated as a percentage of the tumor volume (e.g., 30%).[2][9]
- LTX-315 Reconstitution and Dosing:
  - Reconstitute lyophilized LTX-315 with a sterile diluent (e.g., sterile water for injection) to the desired concentration (e.g., 10 or 20 mg/mL).[2]

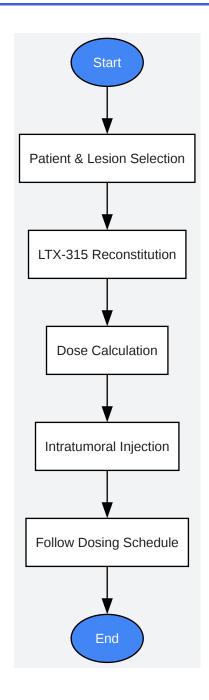
## Methodological & Application





- The dose per injection can range from 2 mg to 7 mg.[2][9]
- Administration Procedure:
  - Using a fine-gauge needle, inject the reconstituted LTX-315 solution directly into the selected tumor lesion(s).
  - The number of injections per lesion may vary depending on the size of the tumor.[11]
  - Follow the specific dosing schedule as outlined in the clinical trial protocol (see Tables 1 and 2).





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Caption: Workflow for intratumoral administration of LTX-315.

### 3.2. Tumor Biopsy and Immunohistochemistry (IHC) Protocol

This protocol is for assessing changes in the tumor microenvironment following **LTX-315** treatment.

• Biopsy Collection:



- Collect one to three core needle biopsies from the target tumor lesion at baseline (before the first injection).[2][10]
- Collect post-treatment biopsies at specified time points (e.g., week 4 or 7).[2]
- Tissue Processing:
  - Fix the biopsy samples in formalin and embed them in paraffin (FFPE).
  - Section the FFPE blocks and mount them on slides.
- · Immunohistochemical Staining:
  - Perform hematoxylin and eosin (H&E) staining to assess tumor necrosis.
  - Perform IHC for immune cell markers such as CD3 and CD8 to quantify T-cell infiltration.
     [10]
- Analysis:
  - Quantify the number of positive cells (e.g., CD8+ T cells) per unit area at baseline and post-treatment to evaluate changes in immune cell infiltration.[10]
- 3.3. T-Cell Receptor (TCR) Repertoire Sequencing Protocol

This protocol is to evaluate the systemic immune response by analyzing the diversity of T-cell clones in peripheral blood.

- Sample Collection:
  - Collect peripheral blood samples from patients at baseline and at various time points after
     LTX-315 treatment.
- Peripheral Blood Mononuclear Cell (PBMC) Isolation:
  - Isolate PBMCs from the blood samples using density gradient centrifugation.
- DNA/RNA Extraction:

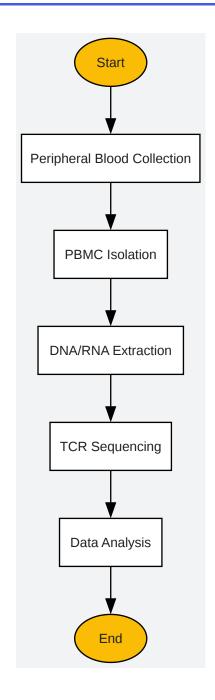
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- Extract genomic DNA or RNA from the isolated PBMCs.
- TCR Sequencing:
  - Perform high-throughput sequencing of the TCRβ chain CDR3 region to identify and quantify the different T-cell clones.
- Data Analysis:
  - Analyze the sequencing data to assess changes in the TCR repertoire, including the
    expansion of specific T-cell clones post-treatment.[2] Compare the TCR sequences found
    in the periphery with those from post-treatment tumor biopsies to identify tumor-associated
    T-cell clones.[2][6]





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Caption: Workflow for TCR repertoire sequencing.

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